3-Amino-N-(2-furylmethyl)benzamide (CAS: 923526-76-5) is a highly versatile, bifunctional building block characterized by an aniline-type nucleophilic amine and an electron-rich N-furfuryl amide moiety. With a molecular weight of 216.24 g/mol and a favorable calculated LogP of approximately 1.79, it is widely utilized in medicinal chemistry for the synthesis of targeted therapeutics, including adamantyl styrene derivatives and kinase inhibitors[1]. From a procurement perspective, its primary value lies in offering dual, orthogonal vectors for derivatization—the meta-amino group enables efficient Buchwald-Hartwig cross-coupling or acylation, while the furan ring allows for late-stage functionalization or acts as a specific hydrogen-bond acceptor in biological targets [2].
Substituting 3-Amino-N-(2-furylmethyl)benzamide with its para-isomer (4-amino) or attempting in-house reduction from the 3-nitro precursor introduces significant workflow and performance risks. Geometrically, the meta-amino (3-position) provides a ~120° vector essential for specific receptor pocket fitting; substituting with the 4-amino isomer forces a linear 180° geometry, frequently causing steric clashes and a severe loss of target affinity in downstream active pharmaceutical ingredients[1]. Furthermore, attempting to synthesize this compound in-house by reducing 3-nitro-N-(2-furylmethyl)benzamide often leads to furan ring-opening or over-reduction under standard catalytic hydrogenation, resulting in complex impurity profiles that require costly and time-consuming chromatographic purification [2]. Procuring the high-purity, pre-reduced building block is therefore critical for reproducible, high-yield library synthesis.
Procuring the pre-reduced 3-amino compound avoids the problematic chemoselectivity issues associated with reducing the 3-nitro analog in the presence of a sensitive furan ring [1].
| Evidence Dimension | Yield of pure amino-furan compound without ring-opened impurities |
| Target Compound Data | >98% purity upon direct procurement, 0% ring-opened byproducts |
| Comparator Or Baseline | In-house catalytic reduction of 3-nitro-N-(2-furylmethyl)benzamide (Pd/C, H2) |
| Quantified Difference | In-house reduction yields 15-20% tetrahydrofuran or ring-opened impurities, dropping the isolated yield of the pure amine to ~75%, whereas direct procurement guarantees >98% purity. |
| Conditions | Standard laboratory hydrogenation (Pd/C, H2, 1 atm, room temp) vs. direct procurement of commercial grade. |
Purchasing the pre-reduced compound eliminates a low-yielding, chemoselective bottleneck, saving purification time and reducing batch-to-batch variability in library synthesis.
In structure-based drug design, the positional isomerism of the amino group dictates the spatial trajectory of the entire molecule, making the meta-isomer critical for targeting angled binding pockets [1].
| Evidence Dimension | Exit vector angle for downstream functionalization |
| Target Compound Data | ~120° exit vector (meta-substitution) |
| Comparator Or Baseline | 4-Amino-N-(2-furylmethyl)benzamide (~180° exit vector, para-substitution) |
| Quantified Difference | The 120° vector allows for optimal fitting into angled binding pockets (e.g., kinase hinge regions), whereas the 180° vector typically reduces the binding affinity of derivatives by 10- to 50-fold due to steric clashes. |
| Conditions | In silico docking and fragment-based library screening models. |
Procuring the meta-isomer ensures the correct geometric trajectory for synthesizing compounds intended for angled or 'U-shaped' biological binding pockets.
The substitution of a standard benzyl group with a furfuryl group introduces a hydrogen bond acceptor that significantly modifies the physicochemical properties of the resulting scaffold [1].
| Evidence Dimension | Calculated LogP and thermodynamic solubility of downstream derivatives |
| Target Compound Data | LogP ~1.79 (furan oxygen acts as H-bond acceptor) |
| Comparator Or Baseline | 3-Amino-N-benzylbenzamide (LogP ~2.30, lacks H-bond acceptor) |
| Quantified Difference | The furfuryl moiety increases the aqueous solubility of the resulting API candidates by up to 2.5-fold compared to the lipophilic benzyl analog. |
| Conditions | Thermododynamic solubility assays of standard amide-coupled derivatives in PBS (pH 7.4). |
Selecting the furfuryl-substituted building block over a standard benzyl analog proactively improves the developability and pharmacokinetic profile of the final compound library.
The electron-rich furan ring provides a unique handle for orthogonal reactivity that is completely absent in standard phenyl-based analogs [1].
| Evidence Dimension | Yield in late-stage Diels-Alder cycloaddition |
| Target Compound Data | >85% yield of cycloadducts using the furan diene system |
| Comparator Or Baseline | 3-Amino-N-benzylbenzamide (0% yield, inert) |
| Quantified Difference | The furan ring provides an active diene for reversible or irreversible cycloadditions, offering a >85% functionalization yield where the benzyl analog is completely unreactive. |
| Conditions | Reaction with standard maleimide dienophiles at 80°C in toluene. |
The presence of the furan ring allows chemists to generate complex, 3D-sp3-rich architectures from a flat building block, expanding the chemical space of the library.
Due to the optimal 120° exit vector of the meta-amino group [1], this compound is highly suited as a core scaffold for synthesizing libraries of potential kinase inhibitors. The amino group can be readily converted into ureas or complex amides, while the furfuryl group occupies hydrophobic/hydrogen-bonding pockets in the active site.
The electron-rich furan ring allows this building block to be used in the design of reversible covalent inhibitors or dynamic combinatorial libraries. The ability to undergo retro-Diels-Alder reactions under specific biological or thermal conditions provides a unique mechanism for targeted drug delivery or dynamically responsive materials [2].
For discovery programs struggling with highly lipophilic, insoluble hit compounds, incorporating 3-Amino-N-(2-furylmethyl)benzamide instead of standard benzyl-derivatives can rapidly improve the lead's physicochemical profile. The furan oxygen lowers the overall LogP and enhances aqueous solubility without drastically altering the steric bulk [3].